molecular formula C14H17ClN2O B11015173 (2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

(2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B11015173
M. Wt: 264.75 g/mol
InChI Key: GBDNVNGASHSPKC-VOTSOKGWSA-N
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Description

(2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one: is an organic compound characterized by the presence of a chlorophenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperazine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired enone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the enone group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a ligand in the study of receptor interactions and enzyme inhibition.

Industry: In the industrial sector, it is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets, while the piperazine moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

  • (2E)-3-(2-bromophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
  • (2E)-3-(2-fluorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
  • (2E)-3-(2-methylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding interactions. The chlorophenyl group provides a balance of hydrophobic and electronic effects, making it a versatile compound in various applications.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+

InChI Key

GBDNVNGASHSPKC-VOTSOKGWSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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